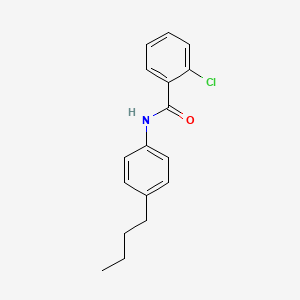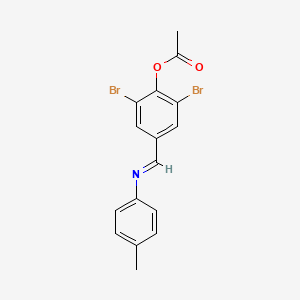![molecular formula C24H28BrNO3 B11108692 4-Tert-butylcyclohexyl 4-{[(2-bromophenyl)carbonyl]amino}benzoate](/img/structure/B11108692.png)
4-Tert-butylcyclohexyl 4-{[(2-bromophenyl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(TERT-BUTYL)CYCLOHEXYL 4-[(2-BROMOBENZOYL)AMINO]BENZOATE is an organic compound with the molecular formula C24H28BrNO3 It is a complex molecule that features a tert-butyl group attached to a cyclohexyl ring, which is further connected to a benzoate moiety substituted with a 2-bromobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(TERT-BUTYL)CYCLOHEXYL 4-[(2-BROMOBENZOYL)AMINO]BENZOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the following steps:
Preparation of 4-tert-butylcyclohexanol: This can be achieved by the catalytic hydrogenation of 4-tert-butylphenol using a catalyst such as Raney nickel or rhodium-carbon, yielding a mixture of cis and trans isomers.
Formation of 4-tert-butylcyclohexyl acetate: The alcohol is then acetylated using acetic anhydride in the presence of a base to form the acetate ester.
Coupling with 2-bromobenzoyl chloride: The final step involves the reaction of 4-tert-butylcyclohexyl acetate with 2-bromobenzoyl chloride in the presence of a base such as pyridine to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems and advanced purification techniques would ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(TERT-BUTYL)CYCLOHEXYL 4-[(2-BROMOBENZOYL)AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 2-bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
4-(TERT-BUTYL)CYCLOHEXYL 4-[(2-BROMOBENZOYL)AMINO]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(TERT-BUTYL)CYCLOHEXYL 4-[(2-BROMOBENZOYL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcyclohexyl acetate: A related compound used as a fragrance ingredient.
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: Another similar compound with different functional groups.
Uniqueness
4-(TERT-BUTYL)CYCLOHEXYL 4-[(2-BROMOBENZOYL)AMINO]BENZOATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its bromobenzoyl group, in particular, allows for various substitution reactions, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C24H28BrNO3 |
|---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
(4-tert-butylcyclohexyl) 4-[(2-bromobenzoyl)amino]benzoate |
InChI |
InChI=1S/C24H28BrNO3/c1-24(2,3)17-10-14-19(15-11-17)29-23(28)16-8-12-18(13-9-16)26-22(27)20-6-4-5-7-21(20)25/h4-9,12-13,17,19H,10-11,14-15H2,1-3H3,(H,26,27) |
InChI Key |
SXVJEJOSTGDIRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)OC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B11108615.png)
![6-amino-3,3-dimethyl-8-thioxo-4,8-dihydro-1H,3H-thiopyrano[3,4-c]pyran-5-carbonitrile](/img/structure/B11108616.png)
![N-[(4-acetylphenyl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B11108625.png)


![1-[4-(5-Chloro-2-hydroxyphenyl)-2-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone](/img/structure/B11108642.png)
![2-{(E)-[(3-methylphenyl)imino]methyl}phenyl 2,4-dichlorobenzoate](/img/structure/B11108647.png)
![N'-[(3Z)-1-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11108655.png)
![2-[(Naphthalen-1-YL)amino]-N'-[(E)-(pyridin-3-YL)methylidene]acetohydrazide](/img/structure/B11108657.png)

![2,4-dichloro-N-{2-[(2Z)-2-(1-methylpropylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B11108673.png)
![N-({N'-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11108681.png)
![3-(4-methylphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11108688.png)
![N-(3,4-dimethylphenyl)-6-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11108697.png)
